molecular formula C28H22N2O4S2 B3019862 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide CAS No. 923477-32-1

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B3019862
CAS No.: 923477-32-1
M. Wt: 514.61
InChI Key: YBGQMRYBGVGLGG-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide is a synthetic small molecule based on a benzothiazole core, a scaffold recognized for its diverse pharmacological potential. Benzothiazole derivatives are a subject of significant interest in medicinal chemistry and drug discovery research due to their wide range of reported biological activities . These compounds are frequently investigated for their antimicrobial, anti-inflammatory, and particularly their anticancer properties, making them promising scaffolds for the development of novel therapeutic agents . The specific structure of this compound, featuring a benzyl group, a methylsulfonyl substituent, and a phenoxybenzamide moiety, suggests it is designed for targeted biological evaluation, potentially as an enzyme inhibitor or a receptor modulator. Researchers value this scaffold for its ability to engage with various biological targets; for instance, related aryl amide compounds have been explored as inhibitors of voltage-gated sodium channels, which are relevant for pain research . The methylsulfonyl group is a common pharmacophore that can influence solubility and binding affinity. This product is intended for non-clinical research applications, such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and research value. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature on benzothiazole and benzamide derivatives for further background on this promising class of compounds .

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4S2/c1-36(32,33)24-15-16-25-26(18-24)35-28(29-25)30(19-20-9-4-2-5-10-20)27(31)21-11-8-14-23(17-21)34-22-12-6-3-7-13-22/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQMRYBGVGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate benzamides, which are further treated with reagents like 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:

Compound Name/Structure Substituents Biological Activity/Properties Key Findings References
Target Compound 6-methylsulfonyl, N-benzyl, 3-phenoxybenzamide Not explicitly reported Methylsulfonyl may enhance solubility; phenoxy group adds steric bulk. N/A
Compound 5j (Anticonvulsant) 6-((4-fluorobenzyl)oxy), triazolylthioacetamide ED50 = 54.8 mg/kg (MES test), PI = 9.30 (scPTZ) Fluorinated benzyl improves anticonvulsant efficacy and safety.
Compounds 94–101 (Anthrax inhibitors) Varied sulfonamide groups on thiophene-linked benzothiazole Anthrax lethal factor inhibition Sulfonamide substituents critical for target binding and potency.
Patent Compound (Anti-infective) Coumarin-benzimidazole acetamide Anti-bacterial, antituberculosis Dual functionality via coumarin and benzimidazole motifs.
5h and 5l (Antitumor) Quinolone-carbohydrazide with benzothiazole IC50 = 0.052–0.058 µM (MCF-7 cells) Quinolone core enhances cytotoxicity; antioxidant activity in some analogs.
N-(Benzo[d]thiazol-2-yl)benzamide Plain benzamide Baseline structure Simpler scaffold with unmodified benzamide; used for SAR studies.
N-benzyl-N-(6-fluoro analog) 6-fluoro, 4-methylsulfonylbenzamide Structural analog Fluorine vs. methylsulfonyl: impacts lipophilicity and electronic effects.

Key Comparative Insights

Pharmacophore Diversity
  • These modifications could influence target selectivity, as seen in antitumor quinolones (IC50 < 0.1 µM) .
  • Dual-Activity Compounds: Derivatives like 5h () combine antitumor and antioxidant activities, highlighting the advantage of multi-functional scaffolds. The target compound’s phenoxy group may similarly confer redox-modulating properties, though this remains unverified.
Physicochemical Properties
  • Solubility and Lipophilicity: The methylsulfonyl group in the target compound likely increases water solubility compared to fluorine or unsubstituted benzothiazoles. However, the N-benzyl and phenoxy groups may counterbalance this by enhancing lipophilicity.

Biological Activity

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C23H17N3O3S3C_{23}H_{17}N_{3}O_{3}S_{3}, with a molecular weight of 479.6 g/mol. The compound features a benzothiazole core, which is known for its pharmacological properties, and includes a methylsulfonyl group that enhances its biological activity.

PropertyValue
Molecular FormulaC23H17N3O3S3
Molecular Weight479.6 g/mol
CAS Number922473-39-0

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenoxybenzamide derivatives. This process may include acylation reactions under controlled conditions to yield the final product with high purity and yield .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzothiazole derivatives possess the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The methylsulfonyl group in the compound is believed to enhance its anti-inflammatory properties by modulating cyclooxygenase (COX) enzyme activity. This action is crucial for reducing inflammation and pain, which has been supported by various in vitro studies showing decreased levels of pro-inflammatory cytokines upon treatment with similar compounds .

Anticancer Activity

This compound has shown promise in cancer research. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound resulted in a notable decrease in COX-2 expression levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound revealed an IC50 value of approximately 15 µM against MCF7 cells, indicating substantial anticancer potential .

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